Cas no 53985-54-9 (2-(benzyloxy)-5-(trifluoromethyl)benzoic acid)
2-(benzyloxy)-5-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 2-(phenylmethoxy)-5-(trifluoromethyl)-
- 2-phenylmethoxy-5-(trifluoromethyl)benzoic acid
- 2-(benzyloxy)-5-(trifluoromethyl)benzoic acid
- SCHEMBL4200632
- 2-[(Phenylmethyl)oxy]-5-(trifluoromethyl)benzoic acid
- 2-benzyloxy-5-trifluoromethylbenzoic acid
- EN300-1703856
- E92754
- CS-0190321
- 53985-54-9
- AKOS011997876
- DTXSID70515595
-
- Inchi: 1S/C15H11F3O3/c16-15(17,18)11-6-7-13(12(8-11)14(19)20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)
- InChI Key: HWGYOFVHXMEEJT-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=C(C(=O)O)C=1)OCC1C=CC=CC=1)(F)F
Computed Properties
- Exact Mass: 296.06603
- Monoisotopic Mass: 296.06602869g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53
2-(benzyloxy)-5-(trifluoromethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1703856-0.05g |
2-(benzyloxy)-5-(trifluoromethyl)benzoic acid |
53985-54-9 | 95% | 0.05g |
$101.0 | 2023-09-20 | |
| Enamine | EN300-1703856-0.1g |
2-(benzyloxy)-5-(trifluoromethyl)benzoic acid |
53985-54-9 | 95% | 0.1g |
$152.0 | 2023-09-20 | |
| Enamine | EN300-1703856-0.25g |
2-(benzyloxy)-5-(trifluoromethyl)benzoic acid |
53985-54-9 | 95% | 0.25g |
$216.0 | 2023-09-20 | |
| Enamine | EN300-1703856-0.5g |
2-(benzyloxy)-5-(trifluoromethyl)benzoic acid |
53985-54-9 | 95% | 0.5g |
$407.0 | 2023-09-20 | |
| Enamine | EN300-1703856-1.0g |
2-(benzyloxy)-5-(trifluoromethyl)benzoic acid |
53985-54-9 | 95% | 1g |
$528.0 | 2023-06-04 | |
| Enamine | EN300-1703856-2.5g |
2-(benzyloxy)-5-(trifluoromethyl)benzoic acid |
53985-54-9 | 95% | 2.5g |
$1034.0 | 2023-09-20 | |
| Enamine | EN300-1703856-5.0g |
2-(benzyloxy)-5-(trifluoromethyl)benzoic acid |
53985-54-9 | 95% | 5g |
$1530.0 | 2023-06-04 | |
| Enamine | EN300-1703856-10.0g |
2-(benzyloxy)-5-(trifluoromethyl)benzoic acid |
53985-54-9 | 95% | 10g |
$2269.0 | 2023-06-04 | |
| 1PlusChem | 1P01EKSE-50mg |
2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)BENZOIC ACID |
53985-54-9 | 95% | 50mg |
$182.00 | 2024-04-30 | |
| 1PlusChem | 1P01EKSE-100mg |
2-(BENZYLOXY)-5-(TRIFLUOROMETHYL)BENZOIC ACID |
53985-54-9 | 95% | 100mg |
$243.00 | 2024-04-30 |
2-(benzyloxy)-5-(trifluoromethyl)benzoic acid Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 2-(benzyloxy)-5-(trifluoromethyl)benzoic acid
2-(Benzyloxy)-5-(Trifluoromethyl)Benzoic Acid: A Comprehensive Overview
The compound 2-(benzyloxy)-5-(trifluoromethyl)benzoic acid, identified by the CAS number 53985-54-9, is a structurally complex organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its unique combination of functional groups, including a benzyloxy substituent at the 2-position and a trifluoromethyl group at the 5-position on the benzoic acid backbone. These features not only influence its chemical reactivity but also contribute to its versatility in different chemical environments.
The synthesis of 2-(benzyloxy)-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions, often utilizing advanced techniques such as Suzuki coupling or nucleophilic aromatic substitution. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. The presence of the trifluoromethyl group introduces electron-withdrawing effects, which can significantly alter the electronic properties of the molecule, making it suitable for applications in pharmaceuticals and agrochemicals.
In recent years, there has been a growing interest in exploring the biological activities of 2-(benzyloxy)-5-(trifluoromethyl)benzoic acid. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. Additionally, its ability to act as a chiral auxiliary in asymmetric synthesis has been highlighted in several research papers, further underscoring its importance in organic chemistry.
The structural uniqueness of 2-(benzyloxy)-5-(trifluoromethyl)benzoic acid also makes it an attractive substrate for materials science applications. For instance, researchers have investigated its potential as a building block for advanced polymers and nanomaterials. The trifluoromethyl group's fluorine atoms contribute to enhanced thermal stability and chemical resistance, which are desirable properties in high-performance materials.
In terms of environmental impact, recent studies have focused on the biodegradation pathways of 2-(benzyloxy)-5-(trifluoromethyl strong>)< strong > benzoic acid strong > . These studies aim to assess its eco-friendliness and develop strategies for minimizing its environmental footprint. The results suggest that under specific microbial conditions, the compound can undergo efficient biodegradation, reducing concerns about long-term persistence in ecosystems.
The integration of computational chemistry tools has further enhanced our understanding of 2-(< strong > benzyloxy strong > )-5-(< strong > trifluoromethyl strong > )< strong > benzoic acid strong > 's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, enabling more accurate predictions of its behavior in different chemical reactions. This computational approach has also facilitated the design of novel derivatives with improved functionality.
In conclusion, 2-(< strong > benzyloxy strong > )-5-(< strong > trifluoromethyl strong > )< strong > benzoic acid strong > (CAS No. 53985-54-9) is a multifaceted compound with significant potential across various fields. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern chemistry research. As ongoing studies continue to uncover new aspects of its properties and uses, this compound is poised to make even greater contributions to science and industry.
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